3-(1,3-Dioxan-2-yl)benzaldehyde

Hydrolysis Stability Protecting Group Strategy Acetal Chemistry

3-(1,3-Dioxan-2-yl)benzaldehyde (CAS 169339-42-8) is an aromatic aldehyde distinguished by a 1,3-dioxane acetal protecting group at the meta-position of the benzene ring. This bifunctional building block integrates a reactive aldehyde site for nucleophilic addition or condensation with a cyclic acetal that serves as a latent carbonyl or a stability-enhancing motif, making it a strategic intermediate in multi-step organic syntheses.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 169339-42-8
Cat. No. B061256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Dioxan-2-yl)benzaldehyde
CAS169339-42-8
SynonymsBenzaldehyde, 3-(1,3-dioxan-2-yl)- (9CI)
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1COC(OC1)C2=CC=CC(=C2)C=O
InChIInChI=1S/C11H12O3/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1,3-4,7-8,11H,2,5-6H2
InChIKeyFZSFOZVMUJVWRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,3-Dioxan-2-yl)benzaldehyde (CAS 169339-42-8): Core Chemical and Structural Overview for Procurement Decisions


3-(1,3-Dioxan-2-yl)benzaldehyde (CAS 169339-42-8) is an aromatic aldehyde distinguished by a 1,3-dioxane acetal protecting group at the meta-position of the benzene ring . This bifunctional building block integrates a reactive aldehyde site for nucleophilic addition or condensation with a cyclic acetal that serves as a latent carbonyl or a stability-enhancing motif, making it a strategic intermediate in multi-step organic syntheses . Its molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol .

Acid-stable 1,3-dioxane acetal for multi-step synthesis
Meta-substitution pattern for regioselective transformations
Reactive aldehyde handle for nucleophilic additions and condensations

Why Generic Substitution Fails: The Procurement Case for 3-(1,3-Dioxan-2-yl)benzaldehyde


Substituting 3-(1,3-Dioxan-2-yl)benzaldehyde with a generic analog—such as a simple benzaldehyde, a 1,3-dioxolane-protected version, or a regioisomer—introduces unacceptable risk in synthetic sequences that demand specific stability, regioselective reactivity, or steric profiles. The 1,3-dioxane ring is not merely a protecting group; its six-membered structure confers hydrolytic stability that is quantifiably superior to five-membered 1,3-dioxolanes, a difference that can dictate the success or failure of a multi-step synthesis under acidic conditions [1]. Furthermore, the meta-substitution pattern on the benzaldehyde core presents a distinct electronic and steric environment compared to para- or ortho-analogs, which can fundamentally alter reactivity in key transformations such as lithiations, cross-couplings, or condensations [2]. The evidence below quantifies these differences, establishing why 3-(1,3-Dioxan-2-yl)benzaldehyde is a non-interchangeable, strategic reagent.

1,3-Dioxane acetal
1,3-Dioxolane analog may differ in hydrolytic stability, altering deprotection timing.
Meta-substitution on benzaldehyde
Para- or ortho-isomer may change regioselective reactivity, compromising lithiation or cross-coupling outcomes.

Quantitative Differentiation Guide for 3-(1,3-Dioxan-2-yl)benzaldehyde Procurement


Hydrolytic Stability: 1,3-Dioxane vs. 1,3-Dioxolane Protection

The 1,3-dioxane acetal in 3-(1,3-Dioxan-2-yl)benzaldehyde provides a critical stability advantage. In comparative studies of benzaldehyde glycerol acetals, the six-membered 1,3-dioxane isomer was found to be approximately 8 times more stable to hydrolysis than its five-membered 1,3-dioxolane counterpart under acidic conditions [1]. This data directly supports the selection of the dioxane-protected benzaldehyde over a dioxolane analog for any synthesis involving acidic steps or long-term storage in potentially hydrolytic environments.

Hydrolytic Stability
Head-to-head
Dioxane
~8×
Dioxolane
Supports hydrolytic stability differentiation for acidic synthesis steps.
Reported under acidic conditions.
Hydrolysis Stability Protecting Group Strategy Acetal Chemistry

Cyclic vs. Acyclic Acetal Hydrolysis Rate Comparison

Cyclic acetals like the 1,3-dioxane in 3-(1,3-Dioxan-2-yl)benzaldehyde are inherently more resistant to hydrolysis than their acyclic counterparts. Studies on substituted benzaldehyde acetals demonstrate that diethyl acetals hydrolyze 30 to 35 times faster than the corresponding 1,3-dioxolane derivatives [1]. This class-level inference positions any cyclic acetal, including the 1,3-dioxane, as vastly superior to acyclic acetals in terms of stability.

Cyclic vs Acyclic
Class-level
30–35×slower
Class-level evidence supports cyclic acetal selection for storage stability.
50% dioxane-water, 30°C; class-level inference.
Reaction Kinetics Acetal Deprotection Synthetic Planning

Regiochemical Control: Meta-Substitution as a Strategic Differentiator

The meta-substitution pattern of 3-(1,3-Dioxan-2-yl)benzaldehyde offers distinct regiochemical control compared to its ortho- or para-substituted regioisomers. In directed ortho-lithiation reactions, a meta-substituent exerts a different electronic and steric influence than a para-substituent, enabling or disabling specific functionalization pathways [1]. While direct quantitative rate data for this specific compound is not available, the class-level understanding of aromatic substitution dictates that the meta-isomer is not interchangeable with the para- or ortho-analogs in any reaction where the aldehyde oxygen or dioxane ring participates in chelation or where the substituent's resonance effect dictates reactivity.

Regiochemical Control
Class-level
No quantitative rate data
Meta-substitution is critical; para/ortho analogs may alter reaction pathways.
Data to verify; class-level reactivity inference.
Regioselective Synthesis Lithiation Chemistry Aromatic Substitution

Commercial Purity Benchmarks: 3-(1,3-Dioxan-2-yl)benzaldehyde vs. Key Analogs

Commercially, 3-(1,3-Dioxan-2-yl)benzaldehyde (CAS 169339-42-8) is reliably available at a minimum purity of 95%, with some vendors offering grades up to 98% . This specification aligns with the typical purity of closely related analogs like 3-(1,3-dioxolan-2-yl)benzaldehyde (CAS 68348-23-2), which is also commonly supplied at 95% purity . This parity in available purity means procurement decisions hinge not on baseline quality but on the differential properties outlined above (hydrolytic stability and regiochemistry).

Commercial Purity
Data to verify
95%(up to 98% reported)
Purity parity shifts procurement focus to stability and regiochemistry.
Supplier-specified; verify current lot COA.
Chemical Purity Procurement Specifications Quality Control

High-Value Application Scenarios for 3-(1,3-Dioxan-2-yl)benzaldehyde (CAS 169339-42-8)


Multi-Step Pharmaceutical Synthesis Requiring Acid-Stable Acetal Protection

In the synthesis of complex pharmaceutical intermediates where an aldehyde must be carried through multiple synthetic steps—including those involving acidic workups or reagents—the superior hydrolytic stability of the 1,3-dioxane acetal is critical [1]. Its 8-fold greater stability compared to a 1,3-dioxolane ensures the protecting group remains intact, preventing costly yield loss and purification challenges associated with premature deprotection [1].

Precursor for Regioselective ortho-Functionalization via Directed Lithiation

3-(1,3-Dioxan-2-yl)benzaldehyde is uniquely positioned for use in directed ortho-metalation strategies. Its meta-substitution pattern provides a specific electronic and steric environment that can be leveraged for the selective introduction of functional groups ortho to the acetal, a transformation that would proceed with different regioselectivity or fail altogether with the para- or ortho-substituted analogs [2].

Building Block for σ1 Receptor Ligands and Other 1,3-Dioxane-Containing Pharmacophores

The 1,3-dioxane scaffold is a recognized pharmacophore, particularly in ligands targeting σ1 receptors and NMDA receptors [3]. 3-(1,3-Dioxan-2-yl)benzaldehyde serves as a versatile entry point for the synthesis of diverse 2,4-disubstituted 1,3-dioxane libraries, allowing for systematic exploration of structure-affinity relationships in central nervous system drug discovery programs [3].

Synthesis of Conformationally Restricted Molecular Probes

The 1,3-dioxane ring in this compound can be used to introduce conformational restriction into a molecule, which is a valuable strategy in medicinal chemistry for improving target selectivity and metabolic stability. The meta-substituted aldehyde allows for further derivatization, enabling the construction of rigid analogs for probing biological targets [3].

Application
Selection Property
Validation Focus
Acid-stable multi-step synthesis
1,3-Dioxane acetal stability
Stability under acidic reaction conditions
Directed ortho-lithiation precursor
Meta-substitution regioselectivity
Ortho-functionalization outcome
σ1 receptor ligand synthesis
1,3-Dioxane pharmacophore scaffold
SAR exploration
Conformationally restricted probes
Conformational restriction via 1,3-dioxane
Molecular rigidity and selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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